molecular formula C6H9NO3 B14371465 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide CAS No. 90137-36-3

2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide

Cat. No.: B14371465
CAS No.: 90137-36-3
M. Wt: 143.14 g/mol
InChI Key: OUIUJQOHRZYPJH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound that belongs to the class of oxacyclic compounds. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carbonitrile oxide group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction forms the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of acetalization and nitrile oxide chemistry can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide involves its reactivity with various molecular targets. The dioxolane ring can interact with nucleophiles, while the carbonitrile oxide group can participate in cycloaddition reactions. These interactions can lead to the formation of stable intermediates and products that are useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of the carbonitrile oxide group, which imparts distinct reactivity and potential applications in various fields. This differentiates it from other similar compounds that lack this functional group.

Properties

CAS No.

90137-36-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4-carbonitrile oxide

InChI

InChI=1S/C6H9NO3/c1-6(2)9-4-5(10-6)3-7-8/h5H,4H2,1-2H3

InChI Key

OUIUJQOHRZYPJH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C#[N+][O-])C

Origin of Product

United States

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